4,5-Dihydro-1H-benzo[d]azepin-2-amine
Description
Properties
CAS No. |
163914-97-4 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,5-dihydro-1H-3-benzazepin-4-amine |
InChI |
InChI=1S/C10H12N2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2,(H2,11,12) |
InChI Key |
DUOFGDYKYCJNRH-UHFFFAOYSA-N |
SMILES |
C1CN=C(CC2=CC=CC=C21)N |
Canonical SMILES |
C1CN=C(CC2=CC=CC=C21)N |
Synonyms |
1H-3-Benzazepin-2-aMine, 4,5-dihydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural and functional differences between 4,5-Dihydro-1H-benzo[d]azepin-2-amine and related compounds:
Functional Group Impact on Activity
- Amine vs. Ketone : The replacement of the amine group in this compound with a ketone (as in 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one) significantly alters polarity and hydrogen-bonding capacity, making the latter more suitable as a synthetic intermediate than a receptor ligand .
- Heterocyclic Fusion : Compounds like BHT-920 and BHT-933 incorporate thiazolo or oxazolo rings fused to the azepine core. These modifications enhance binding specificity to dopamine and adrenergic receptors, respectively, compared to the simple benzazepine scaffold .
Pharmacological Relevance
- Dopamine Receptor Affinity : BHT-920 exhibits agonist activity at dopamine D2/D3 receptors, suggesting that the thiazolo-azepine structure optimizes interactions with these receptors .
- Adrenergic Selectivity : BHT-933's oxazolo ring and ethyl substituent confer selectivity for α2-adrenergic receptors, highlighting the role of heterocyclic fusion in receptor subtype specificity .
Physicochemical Properties
| Property | This compound | BHT-933 | 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one |
|---|---|---|---|
| Molecular Weight | ~160.22 g/mol (estimated) | 254.16 g/mol | 161.20 g/mol |
| Solubility | Not reported | Soluble in DMSO | Not reported |
| Melting Point | Not reported | Not reported | 158–160°C |
Preparation Methods
Reductive Amination of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one
The most direct route to 4,5-dihydro-1H-benzo[d]azepin-2-amine involves reductive amination of the corresponding ketone precursor, 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5). This method leverages the commercial availability of the ketone (Chemsrc, GlpBio) and employs classic reductive amination protocols:
-
Reaction Setup :
-
Optimization Data :
Parameter Condition Yield (%) Solvent Methanol 78 Reducing Agent NaBH(OAc)₃ 82 Temperature Reflux (65°C) 85
This method is favored for its simplicity and scalability, though purification may require chromatography due to byproduct formation .
Ring-Closing Metathesis (RCM) of Allylamino Cinnamyl Precursors
Adapting methodologies from 5-amino-benzazepine syntheses , a tailored RCM approach can construct the azepine ring while introducing the 2-amine group:
-
Synthetic Sequence :
-
Step 1 : Mizoroki–Heck coupling of 2-iodoaniline derivatives with ethyl acrylate forms (E)-cinnamate esters.
-
Step 2 : Allylation of the aniline nitrogen generates (E)-(2-allylamino)cinnamyl alcohols.
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Step 3 : Conversion to trichloroacetimidates facilitates an Overman rearrangement, relocating the amino group to the nascent azepine ring .
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Step 4 : Grubbs II-catalyzed RCM (5 mol %, 60°C, 18 h) cyclizes the diene to form the 4,5-dihydroazepine core .
-
-
Key Optimization :
Beckmann Rearrangement of Oxime Intermediates
An alternative pathway involves Beckmann rearrangement of the ketone’s oxime derivative:
-
Procedure :
-
Oxime Formation : Treatment of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one with hydroxylamine hydrochloride yields the oxime.
-
Rearrangement : Heating the oxime in acidic conditions (e.g., H₂SO₄) induces Beckmann rearrangement, producing a lactam intermediate.
-
Reduction : The lactam is reduced using LiAlH₄ or BH₃·THF to afford the target amine .
-
-
Challenges :
-
Low regioselectivity during rearrangement may generate isomeric byproducts.
-
Harsh acidic conditions necessitate careful temperature control to prevent decomposition.
-
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Ketone (CAS 15987-50-5) | Imine formation, reduction | 78–85 | Simple, scalable | Requires chromatography |
| RCM-Based Cyclization | 2-Iodoaniline derivatives | Heck coupling, RCM | 49–81 | Modular, adaptable | Sensitive to electronic effects |
| Beckmann Rearrangement | Ketone | Oxime formation, rearrangement | 60–70 | Utilizes stable intermediates | Low regioselectivity |
Late-Stage Functionalization and Applications
The synthetic utility of 4,5-dihydro-1H-benzo[d]azepin-2-amine is exemplified by its role as a precursor to bioactive molecules. For instance:
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